molecular formula C11H17Cl2NO B1471462 1-(4-Chlorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864016-07-8

1-(4-Chlorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1471462
CAS No.: 1864016-07-8
M. Wt: 250.16 g/mol
InChI Key: SBLRZHODVBJTDL-UHFFFAOYSA-N
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Description

This compound contains a secondary amine group attached to a butane chain, which is further connected to a chlorophenoxy group. The presence of these functional groups suggests that it might have properties similar to other chlorophenoxy compounds and secondary amines .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy group could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and chlorophenoxy groups. It might undergo reactions typical of these functional groups, such as nucleophilic substitution or acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group might make it relatively polar, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a pharmaceutical or a pesticide, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or agriculture .

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRZHODVBJTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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